Piperazine-2-carboxylic acid

Chiral resolution Enzymatic kinetic resolution Peptide mimetics

Racemic piperazine-2-carboxylic acid (CAS 2762-32-5) solves the challenge of introducing a sterically constrained, native carboxylic acid handle onto a piperazine scaffold in a single step. This avoids multi-step functional group interconversions required with unsubstituted piperazine, improving synthetic efficiency. - Enables direct derivatization to esters, amides, alcohols, and ethers for complex pharmacophore construction. - Free acid form offers a 25°C thermal stability advantage over the dihydrochloride salt (dec. ~290°C vs. 265°C) for high-temperature couplings. - Commercial availability at 97% purity with batch-specific NMR, HPLC, and GC documentation ensures reliable quality for drug discovery.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 2762-32-5
Cat. No. B1223399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-2-carboxylic acid
CAS2762-32-5
Synonyms(S)-(-)piperazine-2-carboxylic acid
piperazine-2-carboxylic acid
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C(=O)O
InChIInChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9)
InChIKeyJSSXHAMIXJGYCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine-2-carboxylic Acid (CAS 2762-32-5): Sourcing and Differentiation Guide for Chiral Building Blocks


Piperazine-2-carboxylic acid (CAS 2762-32-5), molecular formula C₅H₁₀N₂O₂ and molecular weight 130.15, is a heterocyclic amino acid comprising a piperazine ring with a carboxylic acid substituent at the 2-position . The compound exists as a racemic (±) mixture in its standard commercial form, though its (S)- and (R)-enantiomers are available as dihydrochloride salts with distinct CAS numbers (158663-69-5 and 126330-90-3, respectively) . The free carboxylic acid functionality distinguishes this compound from simple piperazine and enables derivatization into esters, amides, alcohols, and ethers—a critical advantage for constructing complex pharmacophores [1]. As an unnatural, sterically constrained secondary amino acid, piperazine-2-carboxylic acid serves as a conformationally restricted building block in peptide mimetics and chiral drug intermediates [2].

Why Piperazine-2-carboxylic Acid Cannot Be Indiscriminately Substituted with Other Piperazine Derivatives


Generic substitution of piperazine-2-carboxylic acid with other piperazine-containing compounds fails because the stereochemical configuration at the 2-position and the free carboxylic acid functionality fundamentally determine downstream synthetic utility and biological activity [1]. The racemic free acid (CAS 2762-32-5) differs critically from its dihydrochloride salt form (CAS 3022-15-9) in physical properties: the free acid has a melting point of approximately 290°C (decomposition), whereas the dihydrochloride salt melts at 265°C (decomposition) and possesses distinct pKa values (pK1:1.5, pK2:5.41, pK3:9.53 at 25°C) that affect solubility, handling, and downstream coupling conditions . More importantly, enantiomerically pure (S)- or (R)-piperazine-2-carboxylic acid cannot be functionally replaced by the racemic (±)-form without losing stereochemical integrity in chiral drug synthesis—a distinction validated by enzymatic resolution studies achieving enantiomeric excess (ee) values up to 99.4% [2]. Procurement decisions based solely on structural similarity or cost equivalence disregard these quantifiable stereochemical and physicochemical differences that directly impact synthetic yield, purity, and biological selectivity.

Quantitative Evidence Differentiating Piperazine-2-carboxylic Acid from Its Closest Analogs


Enantiomeric Excess (ee): Racemic Free Acid Versus Enzymatically Resolved (S)- and (R)-Enantiomers

When selecting piperazine-2-carboxylic acid for chiral synthesis, the racemic (±)-free acid (CAS 2762-32-5) exhibits 0% enantiomeric excess, whereas the enantiomerically pure (S)- and (R)-forms, obtained via biocatalytic kinetic resolution of racemic piperazine-2-carboxamide using stereoselective amidases in whole bacterial cells, achieve ee values of 99.4% and 99.0%, respectively [1]. The (S)-enantiomer was produced using Klebsiella terrigena DSM 9174 with 41% yield and 99.4% ee, while the (R)-enantiomer was obtained with Burkholderia sp. DSM 9925 with 22% yield and 99.0% ee [1].

Chiral resolution Enzymatic kinetic resolution Peptide mimetics

Physical Property Divergence: Free Acid Versus Dihydrochloride Salt Form

The free acid form (CAS 2762-32-5) and the dihydrochloride salt (CAS 3022-15-9) exhibit quantifiably distinct physical properties that dictate their suitability for different synthetic and formulation applications. The free acid has a melting point of approximately 290°C with decomposition , whereas the dihydrochloride salt melts at 265°C (decomposition) . Critically, the dihydrochloride salt possesses three measurable pKa values (pK1: 1.5, pK2: 5.41, pK3: 9.53 at 25°C) that govern its ionization state across physiological pH ranges , while the free acid lacks such comprehensive pKa characterization in primary literature.

Salt selection Formulation development Physicochemical characterization

AChE Selectivity of Free Carboxylic Acid Derivatives Versus Hydroxamic Acid and Oxadiazole Analogs

In a direct comparative study of piperazine-2-carboxylic acid-derived series against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the free carboxylic acid series (4a-g) demonstrated enhanced selectivity for AChE relative to other derivative classes [1]. The most active member of the carboxylic acid series, compound 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid), exhibited an AChE Ki of 10.18 ± 1.00 µM with a selectivity index (SI) of approximately 17.90 for AChE over BChE [1]. In contrast, the hydroxamic acid analog 7b from the same study achieved BChE Ki of 1.62 ± 0.08 nM with an SI of 2186.2 for BChE [1].

Alzheimer's disease Cholinesterase inhibition Multi-target directed ligands

Functionalization Versatility: Carboxylic Acid Versus Unsubstituted Piperazine

Piperazine-2-carboxylic acid (CAS 2762-32-5) contains a carboxylic acid group at the 2-position that enables direct derivatization into esters, amides, alcohols, and ethers without requiring additional functional group introduction steps [1]. Unsubstituted piperazine (CAS 110-85-0) lacks this native carboxyl functionality and requires separate N-functionalization or oxidation steps to achieve similar synthetic diversity. This structural difference translates to at least one fewer synthetic step when the carboxylic acid is required in the final pharmacophore—a quantifiable advantage in reaction sequence efficiency.

Medicinal chemistry Building block diversification Peptide mimetics

Commercial Purity Specifications Across Suppliers

Commercially available piperazine-2-carboxylic acid (CAS 2762-32-5) is supplied with minimum purity specifications ranging from 97% to 98% depending on the vendor [1]. AKSci specifies minimum 98% purity by HPLC ; Thermo Scientific (Alfa Aesar) lists 98% purity ; Bidepharm provides 97% standard purity with batch-specific NMR, HPLC, and GC analytical reports ; and Capot Chemical specifies NLT 97% [1]. The melting point range reported by AKSci is 275-293°C (decomposition) , while Thermo Scientific reports approximately 290°C (decomposition) .

Quality control Procurement specification Analytical chemistry

Enzymatic Resolution Efficiency: Alcalase Versus LAP2 Biocatalytic Systems

Two distinct biocatalytic approaches for producing enantiopure (S)-piperazine-2-carboxylic acid have been validated: alcalase-mediated kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate [1], and LAP2 aminopeptidase from Aspergillus oryzae applied to racemic piperazine-2-carboxamide [2]. The LAP2 system, when immobilized on methacrylic resins at high loadings (>20 mgprotein/gsupport), retained 48-67% of free enzyme activity and could be reused for >10 batch cycles without apparent activity loss, and enabled continuous flow operation for >24 hours without affecting reaction yield [2].

Biocatalysis Process intensification Green chemistry

Validated Research and Procurement Applications for Piperazine-2-carboxylic Acid (CAS 2762-32-5)


Chiral Drug Intermediate Synthesis Requiring High Enantiomeric Purity

When synthesizing stereochemically defined pharmaceuticals, procurement of enantiomerically pure (S)- or (R)-piperazine-2-carboxylic acid (as dihydrochloride salts) is required rather than the racemic free acid (CAS 2762-32-5). Enzymatic resolution methods using whole bacterial cells achieve enantiomeric excess values of 99.4% for the (S)-enantiomer (Klebsiella terrigena DSM 9174, 41% yield) and 99.0% for the (R)-enantiomer (Burkholderia sp. DSM 9925, 22% yield), providing validated benchmarks for assessing commercial enantiopure material quality [1]. The immobilized LAP2 aminopeptidase system offers a process-intensified alternative with documented multi-cycle reusability (>10 batch cycles, >24h continuous flow operation) suitable for larger-scale chiral intermediate production [2].

AChE-Selective Multi-Target Directed Ligand (MTDL) Development for Alzheimer's Disease

The free carboxylic acid pharmacophore of piperazine-2-carboxylic acid derivatives confers AChE selectivity, as demonstrated by compound 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) which exhibits an AChE Ki of 10.18 ± 1.00 µM with a selectivity index of approximately 17.90 for AChE over BChE [1]. This AChE-selective profile contrasts with hydroxamic acid derivatives from the same study that demonstrate strong BChE selectivity (compound 7b: BChE Ki = 1.62 ± 0.08 nM, SI = 2186.2). Researchers developing cholinesterase-targeted therapeutics should select the free carboxylic acid scaffold when AChE selectivity is the desired pharmacological outcome [1].

Medicinal Chemistry Building Block Requiring Native Carboxylic Acid Functionality

Piperazine-2-carboxylic acid (CAS 2762-32-5) is the appropriate procurement choice when a piperazine scaffold with native carboxylic acid functionality is required for downstream derivatization. The 2-position carboxyl group enables direct conversion to esters, amides, alcohols, and ethers without additional synthetic steps [1]. This functional group availability distinguishes piperazine-2-carboxylic acid from unsubstituted piperazine, reducing synthetic step count and improving overall sequence efficiency. The compound serves as a conformationally constrained secondary amino acid for peptide mimetic construction and unnatural amino acid incorporation [2].

Thermally Demanding Synthetic Protocols Requiring High Decomposition Temperature

For reactions requiring elevated temperatures or extended heating, the free acid form (CAS 2762-32-5) with a decomposition temperature of approximately 290°C provides a thermal stability advantage over the dihydrochloride salt form, which decomposes at 265°C—a 25°C difference that may be consequential in high-temperature amide coupling or microwave-assisted synthesis protocols [1][2]. The free acid is commercially available at 97-98% minimum purity specifications from multiple vendors including AKSci, Thermo Scientific, Bidepharm, and Capot Chemical, with batch-specific analytical documentation (NMR, HPLC, GC) available upon request [3][4][5].

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